- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

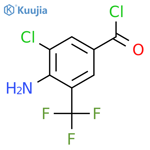

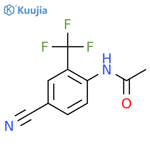

Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)

![1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/97760-76-4x500.png)

97760-76-4 structure

商品名:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

CAS番号:97760-76-4

MF:C9H7ClF3NO

メガワット:237.60619187355

MDL:MFCD09907719

CID:840861

PubChem ID:13355511

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone

- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON

- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon

- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone

- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-

- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE

- (trifluoromethyl)acetophenone

- PubChem10184

- KSC679K0L

- 4'-Amino-3'-chloro-5'-

- 3'-chloro-4'-Amino-5

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

- BCP17332

- AKOS015841054

- MFCD09907719

- DTXSID70538087

- CL8660

- DB-016052

- SCHEMBL5166345

- DS-17663

- GVPVKKWXJXESIC-UHFFFAOYSA-N

- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

- 97760-76-4

- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

-

- MDL: MFCD09907719

- インチ: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3

- InChIKey: GVPVKKWXJXESIC-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1

計算された属性

- せいみつぶんしりょう: 237.01700

- どういたいしつりょう: 237.0168260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 43.1

じっけんとくせい

- 密度みつど: 1.408

- ゆうかいてん: 132-134 ºC

- ふってん: 288.415°C at 760 mmHg

- フラッシュポイント: 128 ºC

- PSA: 43.09000

- LogP: 3.72480

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 税関データ

- 税関コード:2922399090

- 税関データ:

中国税関コード:

2922399090概要:

2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481647-5 g |

4'-Amino-3'-chloro-5'-trifluoromethylacetophenone; . |

97760-76-4 | 5g |

€353.10 | 2023-04-20 | ||

| Ambeed | A220118-100mg |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 97% | 100mg |

$19.0 | 2025-02-27 | |

| Alichem | A013027147-1g |

4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |

97760-76-4 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-100MG |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 100MG |

¥ 99.00 | 2023-04-12 | |

| Chemenu | CM256041-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

$273 | 2022-06-09 | |

| Fluorochem | 211646-1g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 1g |

£45.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112309-5g |

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |

97760-76-4 | 95% | 5g |

¥2140.00 | 2024-04-23 | |

| TRC | A603575-250mg |

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone |

97760-76-4 | 250mg |

$ 414.00 | 2023-09-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1508-5G |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |

97760-76-4 | 95% | 5g |

¥ 1,445.00 | 2023-04-12 | |

| 1PlusChem | 1P00IKFY-1g |

Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- |

97760-76-4 | 97% | 1g |

$48.00 | 2025-03-01 |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Toluene ; 8 h, reflux

3.1 Solvents: Dimethylformamide ; 6 h, 150 °C

4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

4.2 Reagents: Acetic acid ; pH 7 - 8, cooled

4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 0.5 h, reflux; 2 h, reflux

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781

Synthetic Routes 4

はんのうじょうけん

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

リファレンス

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 5

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; 6 h, 150 °C

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

2.2 Reagents: Acetic acid ; pH 7 - 8, cooled

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Acetic acid ; pH 7 - 8, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 7

はんのうじょうけん

リファレンス

- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

リファレンス

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.1 Reagents: Thionyl chloride ; 2 h, reflux

2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux

2.2 0.5 h, reflux; 2 h, reflux

2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt

2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux

2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled

リファレンス

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

リファレンス

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 11

はんのうじょうけん

1.1 Solvents: Toluene ; 8 h, reflux

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

2.1 Solvents: Dimethylformamide ; 6 h, 150 °C

3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux

3.2 Reagents: Acetic acid ; pH 7 - 8, cooled

3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux

4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10

5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt

6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux

6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux

6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt

6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE

- 1,3-diethyl propanedioate

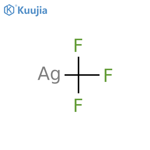

- SILVER, (TRIFLUOROMETHYL)-

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid

- 4-Iodo-2-trifluoromethylaniline

- 1-(4-amino-3-chloro-phenyl)ethanone

- 4-amino-3-(trifluoromethyl)benzoic acid

- trimethyl(trifluoromethyl)silane

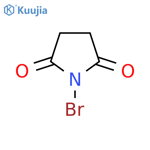

- N-Bromosuccinimide

- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride

- N-4-Cyano-2-(trifluoromethyl)phenylacetamide

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one 関連文献

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one) 関連製品

- 1802908-05-9(Methyltetrazine-PEG4-Amine)

- 1240948-72-4(2-Chloro-5-(2-fluorophenyl)-1h-pyrrole-3-carbonitrile)

- 1213181-96-4((2S)-2-amino-2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol)

- 2227708-65-6((3R)-5-amino-1-(4-fluorophenyl)pent-1-en-3-ol)

- 10124-31-9(TRI-AMMONIUMORTHOPHOSPHATE)

- 19589-33-4(6-(iodomethyl)-1,4-dioxan-2-ylmethanol)

- 2044722-68-9(3-methyl-1-(piperidin-3-yl)methylurea hydrochloride)

- 1801241-14-4(tert-butyl 4-amino-2,6-dimethyl-piperidine-1-carboxylate)

- 120005-45-0(Sodium cyclopentanesulfinate)

- 1437794-36-9(4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one

清らかである:99%

はかる:5g

価格 ($):198.0